2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a 4-chlorophenyl group and a 4-methoxyphenyl group further adds to its structural complexity. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a 4-chlorophenyl halide reacts with the benzothieno[2,3-d]pyrimidine intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, using reagents like thiourea or thiols.
Acylation to Form the Final Product: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions, such as using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects. The presence of the sulfanyl group and the aromatic rings may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide .
- 3-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
The unique structural features of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, such as the combination of the benzothieno[2,3-d]pyrimidine core with the 4-chlorophenyl and 4-methoxyphenyl groups, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H22ClN3O3S2 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O3S2/c1-32-18-12-8-16(9-13-18)27-21(30)14-33-25-28-23-22(19-4-2-3-5-20(19)34-23)24(31)29(25)17-10-6-15(26)7-11-17/h6-13H,2-5,14H2,1H3,(H,27,30) |
InChI Key |
RSAPWLPMMWQHQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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